molecular formula C21H23NO3 B5182076 3-(3,5-dimethylbenzyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione

3-(3,5-dimethylbenzyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione

Cat. No. B5182076
M. Wt: 337.4 g/mol
InChI Key: KCBSMZWAMPHSID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-dimethylbenzyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione, also known as DMEM, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the pyrrolidinedione family and has been found to exhibit a range of interesting biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 3-(3,5-dimethylbenzyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione is not fully understood, but it is thought to involve the inhibition of key enzymes involved in cancer cell proliferation and survival. Specifically, this compound has been found to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and repair. In addition, this compound has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of interesting biochemical and physiological effects. In addition to its anticancer activity, this compound has been shown to exhibit antioxidant and anti-inflammatory properties. This compound has also been found to modulate the expression of genes involved in a range of cellular processes, including cell cycle regulation, apoptosis, and DNA repair.

Advantages and Limitations for Lab Experiments

3-(3,5-dimethylbenzyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has several advantages for use in lab experiments. It is a highly pure compound that can be easily synthesized in large quantities. This compound is also relatively stable and can be stored for long periods of time without degradation. However, this compound does have some limitations for use in lab experiments. It is a relatively new compound, and its full range of biological effects is not yet fully understood. In addition, this compound can be toxic at high concentrations, which may limit its use in certain types of experiments.

Future Directions

There are several potential directions for future research on 3-(3,5-dimethylbenzyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione. One promising area of research is the development of this compound-based cancer therapeutics. Further studies are needed to fully understand the mechanism of action of this compound and to identify the optimal dosage and administration methods for use in cancer treatment. In addition, further research is needed to explore the potential applications of this compound in other areas of scientific research, such as neurodegenerative diseases and cardiovascular disease. Finally, the development of new synthesis methods for this compound may lead to improved yields and lower costs, making it more accessible for use in scientific research.

Synthesis Methods

The synthesis of 3-(3,5-dimethylbenzyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione is a complex process that involves multiple steps. One common method for synthesizing this compound involves the reaction of 3,5-dimethylbenzylamine with ethyl 4-bromobenzoate in the presence of a base, followed by cyclization of the resulting intermediate with maleic anhydride. This reaction produces this compound as a white crystalline powder with a high purity.

Scientific Research Applications

3-(3,5-dimethylbenzyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. This compound has been found to exhibit potent anticancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In addition, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for further development as a cancer therapeutic agent.

properties

IUPAC Name

3-[(3,5-dimethylphenyl)methyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-4-25-19-7-5-18(6-8-19)22-20(23)13-17(21(22)24)12-16-10-14(2)9-15(3)11-16/h5-11,17H,4,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBSMZWAMPHSID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)CC3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642543
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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